Penta-O-benzoyl-beta-D-glucopyranose

glycosylation anomerisation Lewis acid catalysis

Obtaining crystalline, anomerically pure protected glucose intermediates often requires tedious chromatographic purification. This β-configured pentabenzoate solves that challenge by providing direct, high-selectivity access to critical glycosyl donors and advanced intermediates. - Instantaneous conversion to crystalline tetra-O-benzoyl-β-D-glucosyl chloride with TiCl₄ enables rapid donor preparation without chromatography. - BF₃·Et₂O-mediated C-allylation proceeds with 26:1 α-selectivity, eliminating the need for directing groups and simplifying purification. - Regioselective benzoyl migration with piperidine yields the 2,3,6-tri-O-benzoyl-4-OH derivative in 29.4:1 regioselectivity, preserving a single hydroxyl for orthogonal functionalization.

Molecular Formula C41H32O11
Molecular Weight 700.7 g/mol
Cat. No. B13801547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenta-O-benzoyl-beta-D-glucopyranose
Molecular FormulaC41H32O11
Molecular Weight700.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OC3C(C(C(C(O3)CO)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
InChIInChI=1S/C41H32O11/c42-25-32-34(49-37(44)27-17-7-2-8-18-27)35(50-38(45)28-19-9-3-10-20-28)36(51-39(46)29-21-11-4-12-22-29)41(48-32)52-40(47)31-24-14-13-23-30(31)33(43)26-15-5-1-6-16-26/h1-24,32,34-36,41-42H,25H2/t32-,34-,35+,36-,41?/m1/s1
InChIKeyNXYZVSNPWNVXKS-MWTIFNDUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Penta-O-benzoyl-β-D-glucopyranose: Protected Glucose Building Block


Penta-O-benzoyl-beta-D-glucopyranose (CAS 2592-58-7) is a peracylated glucose derivative in which all five hydroxyl groups are protected with benzoyl esters, producing the stable β-anomer configuration [1]. This compound is a fundamental protected monosaccharide intermediate in carbohydrate chemistry, used as a precursor to glycosyl donors such as tetra-O-benzoyl-β-D-glucosyl chloride upon reaction with titanium tetrachloride [2]. It also functions as a crystalline synthetic building block for the preparation of partially benzoylated intermediates via selective deprotection or regio-selective functionalization [3].

Irreplaceability of Penta-O-benzoyl-β-D-glucopyranose


Peracylated glucose derivatives such as penta-O-acetyl-β-D-glucopyranose are not equivalent substitutes for the pentabenzoate, despite being superficially similar peracylated glucose building blocks. The benzoyl protecting group confers fundamentally different electronic properties that directly impact reaction outcomes: tetra-O-benzoyl-β-D-glucopyranoside exhibits higher reactivity than its tetraacetate counterpart in Lewis acid-promoted anomerisation, giving higher yields and shorter reaction times [1]. Furthermore, the benzoyl groups participate in acyl migration pathways that yield unique regiochemical product distributions not achievable with acetyl-protected analogues, directly altering the identity of downstream intermediates and final compounds [2].

Penta-O-benzoyl-β-D-glucopyranose: Quantitative Evidence


Enhanced Reactivity in Lewis Acid-Promoted Anomerisation

In a comparative study of 31 β-D-glucopyranosides, tetra-O-benzoyl-β-D-glucopyranoside (derived from penta-O-benzoyl-β-D-glucopyranose) showed higher overall reactivity in Lewis acid-promoted anomerisation than tetra-O-acetyl-β-D-glucopyranoside. Complete replacement of all four acetyl groups with benzoyl groups produced the highest reactivity among all tetra-O-acyl derivatives tested [1]. This benzoylated system has been successfully applied to glycosphingolipid synthesis and anomerisation of glycosyl thiols, giving higher yields and shorter reaction times compared to acetylated reactants [1].

glycosylation anomerisation Lewis acid catalysis protecting group effects

Regioselective Piperidine-Mediated Debenzoylation

The reaction of penta-O-benzoyl-D-glucopyranose with piperidine produces a highly regioselective product distribution: N-(2,3,6-tri-O-benzoyl-β-D-glucopyranosyl)piperidine at 44.1% yield versus N-(2,4,6-tri-O-benzoyl-β-D-glucopyranosyl)piperidine at only 1.5% yield [1]. ¹⁴C-labeling studies confirmed that benzoyl groups originally at C-3, C-4, and C-6 are retained in the major product, while the benzoyl group at C-2 is eliminated as piperidinium benzoate [1]. This 29.4:1 regioselectivity ratio arises from sequential benzoyl migration (O-3→O-2, then O-4→O-3) rather than random cleavage [1].

selective deprotection acyl migration piperidine carbohydrate synthesis

β-Anomer Superiority in C-5 Photo-Bromination

Direct anomeric comparison: photo-bromination of penta-O-benzoyl-β-D-glucopyranose with bromine under irradiation gives good yields of the crystalline 5-bromo derivative, whereas the α-anomer reacts less well under identical conditions [1]. The β-anomer therefore provides a more efficient entry point to D-xylo-hexos-5-ulose tetrabenzoate, a versatile intermediate for synthesizing 5-hydroxy glycosides, 5-chloroglycosides, and α-L-idopyranosides [1].

photo-bromination C-5 functionalization anomer comparison D-xylo-hexos-5-ulose

Tin-Mediated Regioselective Benzoylation

The industrial-scale procurement relevance of penta-O-benzoyl-β-D-glucopyranose is reinforced by the efficiency of its synthesis. Tributylstannylation of glucose followed by benzoylation with benzoyl chloride produces dibenzoate intermediates in 90% yield via activated stannylene intermediates [1]. More broadly, regioselective benzoylation of mono- and disaccharides is achieved in high yields using this tin-mediated methodology, producing partially benzoylated carbohydrates including the perbenzoylated derivative [1].

regioselective benzoylation tin-mediated acylation tributylstannylation synthetic efficiency

α-Stereoselectivity in C-Glycoside Formation

Penta-O-benzoyl-α-D-glucopyranose reacts with allyltrimethylsilane in the presence of BF₃·Et₂O in acetonitrile to produce 3-(tetra-O-benzoyl-α-D-glucopyranosyl)-1-propene in 60% yield, with only 2.3% of the β-anomer formed [1]. This represents an α:β selectivity ratio of approximately 26:1, demonstrating that the benzoyl protecting groups effectively direct the stereochemical outcome toward the α-configured C-glycoside [1].

C-glycosylation stereoselectivity allyltrimethylsilane boron trifluoride etherate

Penta-O-benzoyl-β-D-glucopyranose: Key Applications


Synthesis of Anomerically Pure α-C-Glucosides

Penta-O-benzoyl-α-D-glucopyranose reacts with allyltrimethylsilane under BF₃·Et₂O catalysis to yield 3-(tetra-O-benzoyl-α-D-glucopyranosyl)-1-propene with 26:1 α-selectivity (60% yield α vs. 2.3% β) [1]. This high stereocontrol eliminates the need for additional directing groups and reduces purification burdens for C-glycoside synthesis. The resulting α-C-allyl glucoside serves as a versatile intermediate for further functionalization including Diels-Alder cycloadditions to generate cyclohexene-fused carbohydrate derivatives [1].

Tetra-O-benzoyl-β-D-glucosyl Chloride Preparation

Penta-O-benzoyl-β-D-glucopyranose reacts instantaneously with titanium tetrachloride to afford tetra-O-benzoyl-β-D-glucosyl chloride [2]. This β-glucosyl chloride undergoes subsequent anomerisation to the α-isomer catalyzed by benzoyloxytitanium trichloride formed in situ [2]. The reaction proceeds selectively at the anomeric position, with complex formation occurring preferentially at the C-1 acyl group based on mixed acetic-benzoic ester experiments [2]. This rapid access to a crystalline glycosyl chloride donor is advantageous for glycosylation strategies requiring a readily prepared, storable, and highly reactive donor species.

Regioselective Synthesis of 2,3,6-Tri-O-benzoyl Derivatives

Treatment of penta-O-benzoyl-D-glucopyranose with piperidine provides N-(2,3,6-tri-O-benzoyl-β-D-glucopyranosyl)piperidine as the predominant product (44.1% yield), with only 1.5% of the 2,4,6-tri-O-benzoate regioisomer [3]. This 29.4:1 regioselectivity arises from a defined sequence of benzoyl migrations (O-3→O-2, then O-4→O-3) [3]. The resulting 2,3,6-tri-O-benzoyl derivative retains a free hydroxyl group at C-4, enabling subsequent regioselective functionalization at this position without additional protection/deprotection cycles [3].

Entry to D-xylo-Hexos-5-ulose and α-L-Idopyranosides

Photo-bromination of penta-O-benzoyl-β-D-glucopyranose with bromine under irradiation efficiently yields the crystalline 5-bromoderivative, which upon hydrolysis provides D-xylo-hexos-5-ulose tetrabenzoate [4]. This cyclic hydrate intermediate reacts with alcohols and thiols to afford tetra-O-benzoyl-5-hydroxy-β-D-glucopyranosides and 1-thio-analogues, which can be further converted to α-L-idopyranosides via methylation and HCl-mediated chlorination followed by reduction [4]. The β-anomer reacts more efficiently than the α-anomer in the initial bromination step, making the β-anomer the preferred starting material for this synthetic sequence [4].

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